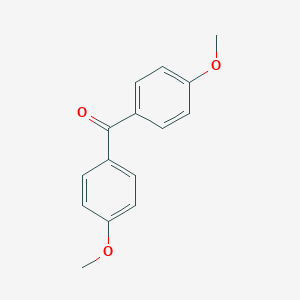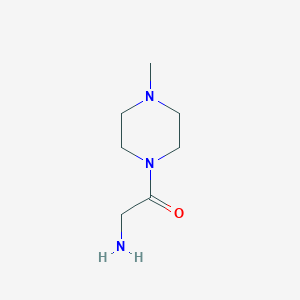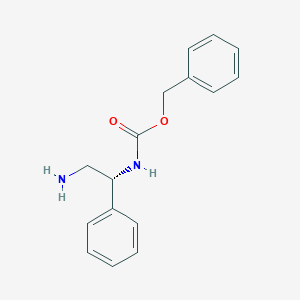![molecular formula C7H5Cl2N3 B177256 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 129872-81-7](/img/structure/B177256.png)
2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine: is an organic compound with the molecular formula C7H5Cl2N3 and a molecular weight of 202.04 g/mol . This compound is a derivative of pyrrolo[3,2-d]pyrimidine, characterized by the presence of two chlorine atoms at positions 2 and 4, and a methyl group at position 5. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is the Dipeptidyl Peptidase-IV (DPP-IV) enzyme . DPP-IV is a serine exopeptidase that plays a crucial role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
This compound acts as a DPP-IV inhibitor . By inhibiting the action of DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration. The increased levels of incretins enhance the secretion of insulin, reduce the release of glucagon, and consequently lower blood glucose levels .
Biochemical Pathways
The compound affects the glucose metabolic pathway by interacting with the DPP-IV enzyme . The inhibition of DPP-IV leads to an increase in the levels of incretin hormones, which in turn stimulate insulin secretion and inhibit glucagon release. This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues, thereby lowering blood glucose levels .
Result of Action
The primary result of the action of this compound is the effective lowering of blood glucose levels . By inhibiting DPP-IV, it increases the levels of incretin hormones, leading to enhanced insulin secretion and reduced glucagon release. This ultimately results in decreased blood glucose levels, without causing risks such as weight gain and hypoglycaemia .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes and proteins within the cell
Cellular Effects
Some studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under inert atmosphere and at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the chlorination of 5-methyl-5H-pyrrolo[3,2-d]pyrimidine. One common method includes the reaction of 5-methyl-5H-pyrrolo[3,2-d]pyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group at position 5 can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form derivatives with different substitution patterns.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolo[3,2-d]pyrimidines with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced derivatives with altered substitution patterns.
Scientific Research Applications
2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks the methyl group at position 5.
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Differently substituted pyrimidine derivative.
5-Methyl-5H-pyrrolo[3,2-d]pyrimidine: Lacks the chlorine atoms at positions 2 and 4.
Uniqueness
2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and a methyl group allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug discovery.
Properties
IUPAC Name |
2,4-dichloro-5-methylpyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-12-3-2-4-5(12)6(8)11-7(9)10-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUFQUBRAUGFLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563388 | |
| Record name | 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129872-81-7 | |
| Record name | 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide](/img/structure/B177200.png)

